{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and ethyl groups, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the formation of the pyrazole rings followed by the introduction of the difluoromethyl and ethyl substituents. Common synthetic routes may include:
Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Substituents: The difluoromethyl group can be introduced using difluoromethylating agents, while the ethyl group can be added via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur, especially at the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce methyl-substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is studied for its reactivity and potential as a building block for more complex molecules.
Biology
The compound may have applications in biological research, particularly in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine
In medicine, this compound could be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole and 1-(trifluoromethyl)-1H-pyrazole share structural similarities.
Difluoromethyl Compounds: Compounds like difluoromethylbenzene and difluoromethylpyridine.
Uniqueness
The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine lies in its specific combination of substituents on the pyrazole rings, which may confer distinct chemical and biological properties not observed in similar compounds.
Properties
Molecular Formula |
C11H15F2N5 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-2-17-8-9(6-15-17)5-14-7-10-3-4-18(16-10)11(12)13/h3-4,6,8,11,14H,2,5,7H2,1H3 |
InChI Key |
KNWHIQZWVAKFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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